molecular formula C21H19ClN4O2 B3413458 N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946232-42-4

N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3413458
CAS No.: 946232-42-4
M. Wt: 394.9 g/mol
InChI Key: SHUNQXHVWLCQOH-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and a 3-chlorophenylacetamide moiety. The indole scaffold is substituted at the 1-position with an acetamide linker, which connects to the 3-chlorophenyl group. The oxadiazole ring at the 2-position of the indole is further substituted with a propyl chain. This architecture is designed to exploit hydrogen bonding (via the amide and oxadiazole groups) and hydrophobic interactions (via the propyl and chlorophenyl substituents), which are critical for pharmacological activity .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-2-6-20-24-25-21(28-20)18-11-14-7-3-4-10-17(14)26(18)13-19(27)23-16-9-5-8-15(22)12-16/h3-5,7-12H,2,6,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUNQXHVWLCQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

N-(2,6-Dimethylphenyl) Analogues

Compounds like N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () replace the 3-chlorophenyl group with a 2,6-dimethylphenyl group. UV-Vis spectrophotometry data (Table 4 in ) indicate distinct absorbance profiles, suggesting differences in π-π* transitions due to substituent effects .

N-(4-Methoxyphenyl) Analogues

The compound 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide () substitutes the 3-chlorophenyl with a 4-methoxyphenyl group. The methoxy group’s electron-donating nature enhances solubility but may reduce binding affinity compared to the chloro substituent, as observed in antimicrobial assays .

Oxadiazole Substituent Modifications

Propyl vs. Ethyl Chains

Replacing the 5-propyl group on the oxadiazole with an ethyl group (e.g., N-(2,5-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide , ) reduces lipophilicity. This may lower membrane permeability, as seen in bioavailability studies of similar compounds .

Benzofuran-Oxadiazole Hybrids

Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () replace the indole core with benzofuran. The benzofuran’s rigid structure enhances metabolic stability but may limit conformational flexibility required for target engagement .

Pharmacological Activity Comparisons

Antimicrobial Activity

The benzofuran-oxadiazole hybrid 2a () demonstrated potent antimicrobial activity, with MIC values of 4–8 µg/mL against Staphylococcus aureus. The 3-chlorophenyl group in the target compound likely enhances activity due to increased hydrophobicity and membrane penetration .

Enzyme Inhibition

Lipoxygenase (LOX) Inhibition

Compound 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, ) showed 72% LOX inhibition at 100 µM. The 3-chlorophenyl group in the target compound may improve inhibition via stronger van der Waals interactions with the enzyme’s hydrophobic pockets .

SIRT2 Inhibition

N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives () exhibit SIRT2 inhibition (IC₅₀ = 0.8–3.2 µM). The target compound’s indole-oxadiazole scaffold may similarly interact with the enzyme’s catalytic domain, though this requires experimental validation .

Physicochemical and Structural Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound ~434* 3-Chlorophenyl, Propyl-oxadiazole Moderate (chloro group)
8u () 422 2-Ethoxy-6-methylphenyl High (ethoxy group)
8v () 423 2-Methyl-6-nitrophenyl Low (nitro group)

*Estimated based on structural analogues.

Hydrogen Bonding and Crystal Packing

The acetamide group in N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide () forms planar geometries with bond lengths of 1.376 Å (C–N) and angles of 124.87°, critical for stable crystal packing. The target compound’s propyl chain may introduce steric effects, altering crystallization behavior .

Structure-Activity Relationship (SAR) Trends

  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets, while methoxy groups improve solubility but reduce affinity .
  • Oxadiazole Substituents : Longer alkyl chains (e.g., propyl) increase lipophilicity and membrane permeability compared to shorter chains (e.g., ethyl) .
  • Indole vs. Benzofuran : Indole’s nitrogen atom facilitates hydrogen bonding, whereas benzofuran’s rigidity may limit conformational adaptation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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